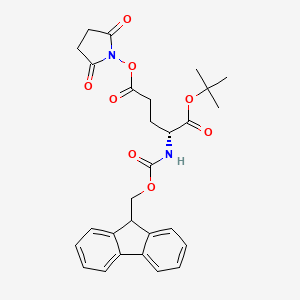
N-(2-Propanamidoethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Propanamidoethyl)propanamide is an organic compound that belongs to the class of primary carboxylic acid amides It is characterized by the presence of an amide functional group, which is a derivative of carboxylic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Propanamidoethyl)propanamide can be synthesized through several methods. One common approach involves the condensation reaction between urea and propanoic acid. Another method is the dehydration of ammonium propionate . Additionally, the compound can be prepared using N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .
Industrial Production Methods
In industrial settings, this compound is typically produced using propionic acid and ammonium hydroxide as raw materials. The process involves mixing these materials at room temperature, followed by gradual heating in a reactor with rectifying columns to extract liquid solutions continuously. The amidation reaction generates the desired compound, which is then processed through reduced pressure distillation, recrystallization, filtering, and drying to meet quality demands .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Propanamidoethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
N-(2-Propanamidoethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, solvents, and other industrial products
Mecanismo De Acción
The mechanism of action of N-(2-Propanamidoethyl)propanamide involves its interaction with specific molecular targets and pathways. As an amide, it can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-Propanamidoethyl)propanamide include other primary carboxylic acid amides such as:
- Propionamide
- Acetamide
- Butyramide
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields, from organic synthesis to potential therapeutic applications .
Propiedades
Número CAS |
3403-77-8 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
N-[2-(propanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Clave InChI |
USEVKDWMVPLICN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCCNC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



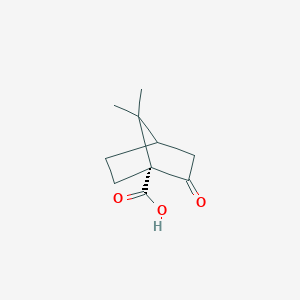
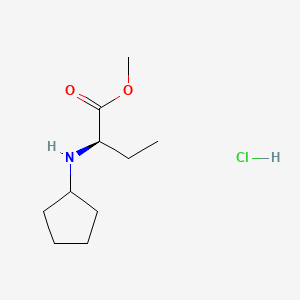
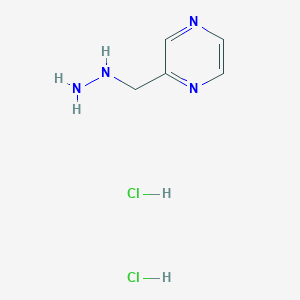
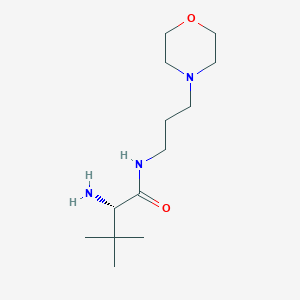
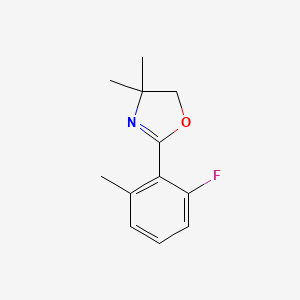
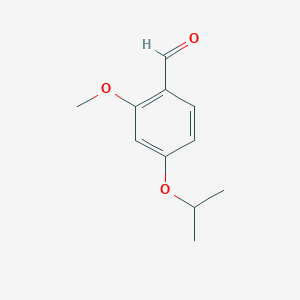
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
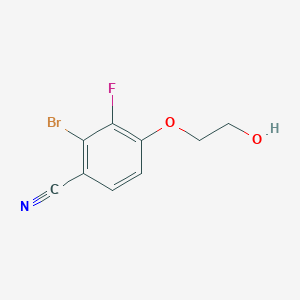
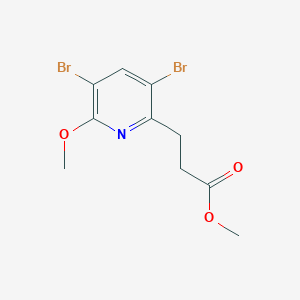
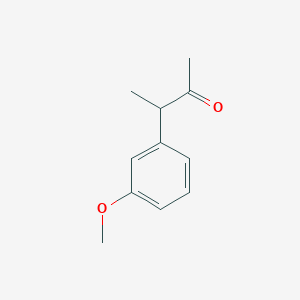
![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)
